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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical breakpoints for the
aminoglycoside antibiotic Plazomicin as established by two leading international standards
organizations: the Clinical and Laboratory Standards Institute (CLSI) and the European
Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the nuances of
these breakpoints is critical for the accurate interpretation of antimicrobial susceptibility testing
(AST) data, which in turn informs clinical decision-making, surveillance of resistance trends,
and the development of new therapeutic agents.

Plazomicin Breakpoint Comparison

The interpretive criteria for Plazomicin, which categorize a bacterial isolate as Susceptible (S),
Intermediate (1) or Susceptible-Increased Exposure (1), or Resistant (R) based on its Minimum
Inhibitory Concentration (MIC), differ between CLSI and EUCAST. These differences can have
significant implications for the reported susceptibility rates of clinically important pathogens.

. CLSI (M100-ED33, 2023) EUCAST (v 13.0, 2023)
Organism Group . .
Breakpoints (mgl/L) Breakpoints (mg/L)
Enterobacterales S<2,1=4,R=8 S<2,R>2

Note: The FDA has recognized the CLSI M100 standard for Plazomicin[1]. It is important to
note that EUCAST does not have an "Intermediate” category equivalent to CLSI's, instead
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using a "Susceptible, Increased Exposure” (I) category which implies that there is a high
likelihood of therapeutic success because exposure to the agent is increased by adjusting the
dosing regimen or by its concentration at the site of infection. For Plazomicin and
Enterobacterales, EUCAST only defines susceptible and resistant breakpoints.

Impact on Susceptibility Rates: A Data-Driven
Comparison

The variance in breakpoints directly impacts the reported susceptibility of bacterial isolates.
Several studies have highlighted these discrepancies. For instance, a study analyzing
Enterobacterales isolates from U.S. hospitals found that applying different breakpoint criteria
resulted in varied susceptibility rates for other aminoglycosides, and similar effects can be
inferred for Plazomicin given the different categorical cutoffs[2][3].

o Susceptibility Rate
. Susceptibility Rate
Bacterial Isolate (%) based on
(%) based on CLSI Data Source
Group . EUCAST
Breakpoints )
Breakpoints

Not directly compared
in this study, but
different breakpoints
for other
Enterobacterales 97.0% (at <2 mg/L) ) ) [2]
aminoglycosides
showed lower

susceptibility with

EUCAST criteria.

Gentamicin-resistant

) 96.5% 95.5% [31[4]
Enterobacteriaceae
Tobramycin-resistant

) 96.9% 96.5% [3114]
Enterobacteriaceae
Amikacin-resistant

64.3% 90.0% [31[4]

Enterobacteriaceae
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These data underscore the importance of specifying the utilized guideline when reporting
susceptibility results, as interpretations can vary significantly.

Experimental Protocols for Plazomicin
Susceptibility Testing

The determination of Plazomicin's MIC is primarily performed using the reference broth
microdilution method, as detailed by both CLSI and EUCAST.

Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial
agent. The methodologies outlined by CLSI in document MO7 and by EUCAST, which aligns
with the 1ISO 20776-1 standard, are largely harmonized.

Key Methodological Steps:

o Preparation of Antimicrobial Solutions: Plazomicin is serially diluted in cation-adjusted
Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

¢ Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically
adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x
1078 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5
x 1075 CFU/mL in the test wells.

 Inoculation of Microdilution Trays: Standard 96-well microdilution trays containing the serially
diluted Plazomicin are inoculated with the bacterial suspension. A growth control well
(containing no antibiotic) and a sterility control well (containing uninoculated broth) are
included.

¢ Incubation: The inoculated trays are incubated at 35°C + 2°C in ambient air for 16-20 hours
for non-fastidious organisms like Enterobacterales.

o MIC Determination: Following incubation, the trays are examined for visible bacterial growth.
The MIC is recorded as the lowest concentration of Plazomicin that completely inhibits
visible growth of the organism.
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Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comparative analysis of
antimicrobial breakpoints between CLSI and EUCAST.
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Caption: Workflow for comparing CLSI and EUCAST antimicrobial breakpoints.
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In conclusion, while both CLSI and EUCAST provide indispensable guidance for antimicrobial
susceptibility testing, the differences in their Plazomicin breakpoints for Enterobacterales can
lead to divergent interpretations of susceptibility. For researchers, drug developers, and clinical
microbiologists, a thorough understanding of these differing standards is paramount for the
global harmonization of surveillance data and the effective clinical application of Plazomicin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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